molecular formula C11H14ClN3O2S B1372392 2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride CAS No. 1803586-99-3

2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride

Cat. No. B1372392
CAS RN: 1803586-99-3
M. Wt: 287.77 g/mol
InChI Key: AOVZTABTIPEZTE-UHFFFAOYSA-N
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Description

2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride, abbreviated as 2-PBSN HCl, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water, alcohol, and chloroform, and is used in many areas of research, including organic synthesis, drug development, and biochemistry.

Scientific Research Applications

Inhibitors of Human Cancer Cell Proliferation

2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride derivatives have been studied for their potential in inhibiting human cancer cell proliferation. For instance, 1-benzhydryl-sulfonyl-piperazine derivatives have shown significant inhibitory activity against MDA-MB-231 breast cancer cell proliferation (Kumar et al., 2007).

Antagonists at Adenosine Receptors

These compounds have been utilized in the development of adenosine receptor antagonists. A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines was synthesized and found to be effective A2B adenosine receptor antagonists with subnanomolar affinity (Borrmann et al., 2009).

Enzyme Inhibitory Activity

Research has also been focused on synthesizing derivatives for enzyme inhibitory activity. For example, 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives were shown to have good inhibitory activity against acetyl- and butyrylcholinesterase, along with antibacterial properties (Hussain et al., 2017).

Anti-Hypertensive Drug Intermediates

Compounds related to this compound have been used as intermediates in the synthesis of anti-hypertensive drugs, such as Doxazosin (Ramesh et al., 2006).

Antiproliferative Activity Against Cancer Cell Lines

Novel 1-benzhydrylpiperazine derivatives have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines, showcasing their potential in cancer treatment (Kumar et al., 2009).

Metabolism Study of Antidepressants

Studies on the oxidative metabolism of antidepressants like Lu AA21004, which contains a piperazine moiety, have provided insights into the enzymatic pathways involved in drug metabolism (Hvenegaard et al., 2012).

Antimicrobial and Antioxidant Activities

Research has also been conducted on the antimicrobial and antioxidant properties of certain 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives, further expanding the scope of applications in medicine and pharmacology (Mallesha & Mohana, 2011).

properties

IUPAC Name

2-piperazin-1-ylsulfonylbenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S.ClH/c12-9-10-3-1-2-4-11(10)17(15,16)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVZTABTIPEZTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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